3-Chloro-4-formylbenzoic acid

概要

説明

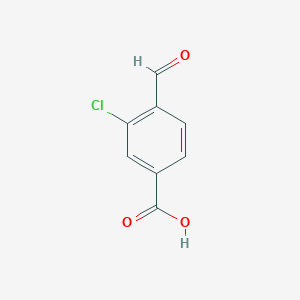

3-Chloro-4-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, characterized by the presence of a chloro group at the third position and a formyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloro-4-formylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-formylbenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.

化学反応の分析

Types of Reactions: 3-Chloro-4-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 3-Chloro-4-carboxybenzoic acid.

Reduction: 3-Chloro-4-hydroxymethylbenzoic acid.

Substitution: 3-Methoxy-4-formylbenzoic acid.

科学的研究の応用

Organic Synthesis

3-Chloro-4-formylbenzoic acid is widely used as an intermediate in the synthesis of various organic compounds , including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for creating more complex molecules.

Medicinal Chemistry

The compound serves as a precursor in drug development , particularly in designing therapeutic agents targeting specific biological receptors. Its interactions with proteins can lead to the development of inhibitors that modulate enzyme activity.

Biological Studies

In biological research, this compound is utilized in studies involving:

- Enzyme Inhibition : It helps in understanding how certain compounds can inhibit enzymatic activity, which is crucial for drug discovery.

- Protein-Ligand Interactions : This compound can form covalent bonds with nucleophilic sites on proteins, allowing researchers to investigate binding affinities and mechanisms of action.

Case Study 1: Drug Development

A study focused on the synthesis of analogs of retinoids utilized this compound as a starting material. The resulting compounds demonstrated significant biological activity against cancer cell lines, indicating potential therapeutic applications in oncology .

Case Study 2: Enzyme Interaction

Research investigating enzyme inhibitors has shown that derivatives of this compound effectively inhibited specific enzymes involved in metabolic processes. This highlights its potential role in developing treatments for metabolic disorders .

作用機序

The mechanism of action of 3-chloro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

4-Formylbenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.

3-Chlorobenzoic acid: Lacks the formyl group, limiting its applications in aldehyde-specific reactions.

4-Chlorobenzoic acid: The chloro group is at a different position, affecting its reactivity and interaction with other molecules.

Uniqueness: 3-Chloro-4-formylbenzoic acid is unique due to the presence of both chloro and formyl groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

生物活性

3-Chloro-4-formylbenzoic acid, a derivative of benzoic acid, has garnered interest in various biological and medicinal fields due to its potential therapeutic properties. This compound, characterized by a chloro group and an aldehyde functional group on the benzene ring, is studied for its biological activity and mechanisms of action.

- Molecular Formula : CHClO

- Molecular Weight : 182.57 g/mol

- Melting Point : Approximately 245 °C

- Boiling Point : 332.6 °C at 760 mmHg

- Density : 1.3 g/cm³

These properties indicate that this compound is a solid at room temperature, with relatively high melting and boiling points, suggesting stability under standard laboratory conditions.

Recent studies have highlighted the compound's role in modulating various biological pathways:

-

Proteostasis Network Modulation :

- Research indicates that benzoic acid derivatives, including this compound, enhance the activity of proteasomal and autophagy-lysosomal pathways, crucial for protein degradation and cellular homeostasis .

- Specifically, it has been shown to activate cathepsins B and L, which are vital for lysosomal function and protein turnover.

- Antioxidant Properties :

- Anti-inflammatory Effects :

Case Studies

A notable study evaluated the effects of various benzoic acid derivatives on cellular models, demonstrating that this compound significantly enhanced the activity of cathepsins in human cell lines . The study used concentrations around 5 μM and noted a marked increase in proteasomal activity compared to control groups.

| Compound | Cathepsin B Activity (%) | Cathepsin L Activity (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 467.3 ± 3.9 | Not specified |

| Other derivatives | Varies (less than above) | Varies (less than above) |

Toxicological Profile

According to safety data sheets, this compound is not classified as hazardous under current regulations . However, further toxicological studies are necessary to fully understand its safety profile in vivo.

In Silico Studies

Computational studies support the hypothesis that this compound can bind effectively to target proteins involved in the proteostasis network. Molecular docking simulations suggest a strong affinity for cathepsins B and L, indicating potential as a therapeutic agent for age-related diseases where these pathways are disrupted .

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond proteostasis modulation.

- Long-term effects and safety profiles in animal models.

- Potential applications in drug development targeting neurodegenerative diseases or age-related disorders.

特性

IUPAC Name |

3-chloro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXUSSNIZOQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。